molecular formula C20H23NO4 B5555252 3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide

3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide

Cat. No. B5555252
M. Wt: 341.4 g/mol
InChI Key: DFPVKFLAAIIKSD-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide, commonly known as DOM, is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogenic drug that has been used in scientific research for its psychoactive effects.

Scientific Research Applications

Synthesis and Structural Studies

Research involving acrylamide derivatives often focuses on their synthesis and the exploration of their structural properties. For instance, the study of E and Z isomers of similar acrylamide compounds has provided valuable insights into their separation and crystal structure determination using X-ray crystallography. This research is crucial for understanding the physical and chemical properties of these compounds, which can influence their applications in material science and drug design (Chenna et al., 2008).

Polymer Science Applications

Acrylamide derivatives are widely used in the synthesis of polymers. These polymers exhibit diverse properties such as thermoresponsiveness, which can be tuned for specific applications including drug delivery systems and biocompatible materials. For example, the synthesis and thermoresponsive solution properties of poly[oligo(ethylene glycol) (meth)acrylamides] have been studied for their biocompatibility and potential as PEG analogues, highlighting their significance in developing advanced materials with specific functionalities (Chua et al., 2012).

Catalytic Applications

Some acrylamide derivatives serve as ligands in catalysis, facilitating important chemical transformations. For example, nickel-catalyzed copolymerization of ethylene and alkyl acrylates has been achieved using complexes with acrylamide derivatives, leading to the production of high molecular weight copolymers. This research is essential for the chemical industry, where such catalysts are used to produce polymers with specific characteristics (Xin et al., 2017).

Biomedical Research

In the biomedical field, acrylamide derivatives have been explored for their therapeutic potential. Studies have investigated the effects of certain acrylamide derivatives on disease models, such as Parkinson's disease in mice, suggesting their potential application in developing new therapeutic agents (Yu et al., 2013).

Corrosion Inhibition

Acrylamide derivatives have also been studied for their corrosion inhibition properties, particularly in protecting metals from corrosion in acidic environments. This research has implications for the maintenance of industrial equipment and infrastructure, demonstrating the versatility of acrylamide derivatives in applications beyond the laboratory (Abu-Rayyan et al., 2022).

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. Acrylamides can be irritants and are potentially neurotoxic . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-17-7-4-15(5-8-17)12-13-21-20(22)11-6-16-14-18(24-2)9-10-19(16)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPVKFLAAIIKSD-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C=CC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CCNC(=O)/C=C/C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.